2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
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Overview
Description
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring and the sulfonamide group. Common synthetic routes may involve the use of reagents such as thionyl chloride, sulfur dioxide, and various amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .
Scientific Research Applications
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Butylthiophene
- 2-Octylthiophene
- 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde .
Uniqueness
What sets 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-15(2)18-8-10-20(11-9-18)27(5)32(28,29)21-12-13-31-22(21)24-25-23(26-30-24)19-7-6-16(3)17(4)14-19/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIMKACRSAYRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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